molecular formula C20H34N8O7 B12363165 DOTAM-NHS-ester

DOTAM-NHS-ester

Cat. No.: B12363165
M. Wt: 498.5 g/mol
InChI Key: AUWVSNBLLVYFET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOTAM-NHS-ester involves the conjugation of NHS-ester modifications to amino-labeled molecules. The process typically includes dissolving the NHS-ester in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding it to a solution of the target molecule in a buffer with a pH of 8.3-8.5 . The reaction conditions must be carefully controlled to prevent hydrolysis of the NHS-ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is typically carried out in a controlled environment to maintain the stability of the NHS-ester .

Chemical Reactions Analysis

Scientific Research Applications

DOTAM-NHS-ester has a wide range of applications in scientific research:

Mechanism of Action

DOTAM-NHS-ester functions as a bifunctional chelator, forming stable complexes with metal ions. These complexes can then be conjugated with peptides or other targeting molecules. The mechanism involves the formation of amide bonds between the NHS-ester group and primary amines on the target molecule . This allows for the precise delivery of radiolabeled compounds to specific biological targets, such as tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DOTAM-NHS-ester is unique due to its macrocyclic structure, which provides enhanced stability and specificity in chelation compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in the development of radiopharmaceuticals .

Properties

Molecular Formula

C20H34N8O7

Molecular Weight

498.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C20H34N8O7/c21-15(29)11-24-3-5-25(12-16(22)30)7-9-27(10-8-26(6-4-24)13-17(23)31)14-20(34)35-28-18(32)1-2-19(28)33/h1-14H2,(H2,21,29)(H2,22,30)(H2,23,31)

InChI Key

AUWVSNBLLVYFET-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)N)CC(=O)N)CC(=O)N

Origin of Product

United States

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